2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate (2-BPAB) is an organic compound that has been used in scientific research for a variety of applications. It is a brominated derivative of the well-known 4-aminobenzoic acid (4-ABA) and is used in a variety of biochemical and physiological studies. 2-BPAB is a versatile compound that has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug design.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectroscopic Characterization The compound 2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate has been synthesized and characterized using various spectroscopic methods. This includes Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction (XRD). These techniques have been used to determine geometrical parameters, vibrational frequencies, and the electronic structure of the compound (Diwaker et al., 2015).
Applications in Molecular Structure Analysis
Molecular Structure and Spectral Analysis The molecular structure of related compounds, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has been extensively analyzed. Studies focus on the vibrational wavenumbers, hyperpolarizability, and molecular orbital analyses like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) analyses. Such studies are crucial for understanding the electronic properties and stability of these molecules (C. S. Chidan Kumar et al., 2014).
Antimicrobial Applications
Antimicrobial Activity Research on derivatives of related compounds, like 4-thiazolidinone derived from biphenyl-4-carboxylic acid, demonstrates significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth (A. Deep et al., 2014).
Antiprotozoal Activity
Antiprotozoal Properties Compounds like 2-amino-4-phenyloxazole derivatives, which share structural similarities, have been synthesized and tested for their antiprotozoal activity. These compounds have shown effectiveness against organisms like Giardia lamblia and Trichomonas vaginalis, indicating potential therapeutic applications in treating protozoal infections (R. Carballo et al., 2017).
Inhibition of Steel Corrosion
Corrosion Inhibition Studies on similar compounds, such as Schiff bases derived from 4-bromophenyl derivatives, have been conducted to assess their effectiveness as corrosion inhibitors for steel. These studies utilize density functional theory (DFT) and Monte Carlo simulations to evaluate the electronic properties and adsorption behaviors of these inhibitors, suggesting potential industrial applications (I. Obot et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound contains a bromophenyl group, which is often involved in electrophilic aromatic substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Bromophenyl groups are known to participate in buchwald–hartwig reactions, which are important for the synthesis of heterocyclic compounds .
Pharmacokinetics
The presence of a bromophenyl group might influence the compound’s bioavailability, as bromine atoms are known to enhance lipophilicity, which can improve absorption and distribution .
Result of Action
Compounds with similar structures have been known to exhibit antimicrobial and antitumor activities .
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8H,9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNLDGFHMAKHOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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